1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-one
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Overview
Description
1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-one is an organic compound that belongs to the class of aromatic ketones It features a methoxy group attached to a phenyl ring, which is further connected to a dimethyloctene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and 3,7-dimethyloct-6-en-1-ol.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide.
Catalysis: The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the ketone.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-one involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Effects: The compound’s effects are mediated through its ability to bind to and alter the activity of its molecular targets.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-ol: A related alcohol with similar structural features.
1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-amine: An amine derivative with potential biological activity.
1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-thiol: A thiol compound with unique chemical properties.
Properties
CAS No. |
646522-93-2 |
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Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-3,7-dimethyloct-6-en-1-one |
InChI |
InChI=1S/C17H24O2/c1-13(2)8-7-9-14(3)12-16(18)15-10-5-6-11-17(15)19-4/h5-6,8,10-11,14H,7,9,12H2,1-4H3 |
InChI Key |
DSWJJJPICKNGFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CC(=O)C1=CC=CC=C1OC |
Origin of Product |
United States |
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